4-cyano-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
The compound 4-cyano-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride (referred to as 5207) is a benzamide derivative featuring:
- A 4-ethoxybenzo[d]thiazol-2-yl group, contributing aromaticity and possible pharmacological activity via thiazole-mediated interactions.
- A 2-(diethylamino)ethyl side chain, which introduces basicity and improves solubility via hydrochloride salt formation.
Chloroacetylation of intermediates to form the benzothiazole scaffold.
Nucleophilic substitution or coupling reactions to introduce the diethylaminoethyl and cyanobenzamide groups.
Final purification via recrystallization or chromatography .
Properties
IUPAC Name |
4-cyano-N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S.ClH/c1-4-26(5-2)14-15-27(22(28)18-12-10-17(16-24)11-13-18)23-25-21-19(29-6-3)8-7-9-20(21)30-23;/h7-13H,4-6,14-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSDXMJZZWQUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OCC)C(=O)C3=CC=C(C=C3)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiobenzamide Derivatives
A modified protocol from Technical Disclosure Commons enables benzo[d]thiazole formation via sulfurization of cyano-substituted benzamides. For example, methyl 3-cyano-4-isobutoxybenzoate undergoes treatment with phosphorus pentasulfide (P₂S₅) in tetrahydrofuran (THF) at 42–48°C to yield the corresponding thioamide, which cyclizes under basic conditions (K₂CO₃/DMF) to form the benzothiazole core. Adapting this method:
- Starting Material : Methyl 4-hydroxy-3-cyanobenzoate
- Ethoxy Introduction : Alkylation with iodoethane in dimethylformamide (DMF) using K₂CO₃ at 80–85°C.
- Sulfurization : Reaction with P₂S₅ in THF at 45°C for 6 hours.
- Cyclization : Heating with aqueous NH₃ to form 4-ethoxybenzo[d]thiazol-2-amine.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Alkylation | K₂CO₃, iodoethane, DMF | 80°C, 12 h | 78% |
| Sulfurization | P₂S₅, THF | 45°C, 6 h | 65% |
| Cyclization | NH₃ (aq) | Reflux, 3 h | 82% |
Preparation of 4-Cyano-N-(2-(Diethylamino)Ethyl)Benzoyl Chloride
Carboxylic Acid Activation
4-Cyanobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux. The resulting 4-cyanobenzoyl chloride is isolated via distillation.
Amide Coupling with N,N-Diethyl Ethylenediamine
The acid chloride reacts with N,N-diethylethylenediamine in the presence of triethylamine (TEA) as a base. Solvent screening (Table 1) identifies dichloromethane as optimal for minimizing side reactions.
Table 1: Solvent Optimization for Amide Formation
| Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|
| DCM | 0°C → 25°C | 4 | 89% |
| THF | 25°C | 6 | 72% |
| DMF | 25°C | 3 | 68% |
Final Coupling and Hydrochloride Salt Formation
N-Alkylation of 4-Ethoxybenzo[d]Thiazol-2-Amine
Intermediate A undergoes alkylation with Intermediate B in acetonitrile at 60°C for 8 hours. Excess potassium iodide (KI) enhances reactivity by facilitating halide displacement.
Reaction Scheme :
4-Ethoxybenzo[d]thiazol-2-amine + 4-Cyano-N-(2-(diethylamino)ethyl)benzoyl chloride → Target free base
Hydrochloride Salt Precipitation
The free base is treated with HCl (g) in ethyl acetate, yielding the hydrochloride salt after recrystallization from ethanol/water (9:1).
Purity Data :
- HPLC : 98.5% (λ = 254 nm)
- Melting Point : 214–216°C
Comparative Analysis of Synthetic Routes
Solid-Phase vs. Solution-Phase Approaches
While solid-phase synthesis (e.g., Wang resin immobilization) offers simplified purification, solution-phase methods provide higher scalability for industrial applications.
Catalytic Systems
Lewis acids (e.g., ZnCl₂) and organocatalysts (e.g., DMAP) were evaluated for the amidation step, but TEA proved most cost-effective without compromising yield.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
4-cyano-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Aminoethyl Chain Variations
- 5206 (4-Cyano-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride): Differs from 5207 by replacing diethylamino with dimethylamino. The dimethyl group may decrease steric hindrance, affecting receptor binding .
- 5212 (4-Benzyl-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride): Replaces the cyano group with a benzyl substituent. Impact: Increased lipophilicity and steric bulk, which may enhance tissue penetration but reduce solubility. The benzyl group could alter binding kinetics through π-π interactions .
Core Benzamide Modifications
Physicochemical and Pharmacokinetic Properties (Inferred)
| Compound | Substituent (R1) | Aminoethyl Group | Molecular Weight (g/mol)* | LogP* | Solubility (HCl Salt)* |
|---|---|---|---|---|---|
| 5207 | Cyano | Diethylamino | ~532.1 | ~3.5 | High |
| 5206 | Cyano | Dimethylamino | ~504.0 | ~2.8 | Moderate |
| 5212 | Benzyl | Diethylamino | ~592.2 | ~4.2 | Low to Moderate |
| N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide | 2,4-Difluoro | N/A | ~298.7 | ~2.1 | Moderate |
*Calculated values based on structural analysis; experimental validation required.
Key Observations:
- Lipophilicity: Diethylamino and benzyl groups increase LogP, favoring membrane permeability but risking solubility challenges. The hydrochloride salt in 5207 mitigates this by enhancing ionization .
- Metabolic Stability: Electron-withdrawing groups (e.g., cyano, fluoro) reduce oxidative metabolism, extending half-life compared to benzyl or alkyl derivatives .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a cyano group, a diethylamino ethyl chain, and a benzo[d]thiazole moiety. The molecular formula is with a molecular weight of approximately 357.48 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Structural Formula
The structural representation can be summarized as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar compounds containing diethylamino and thiazole functionalities. For instance, a study reported the synthesis of related benzamide derivatives, which exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 12 |
| 4-Cyano... | S. aureus | TBD |
| 4-Cyano... | E. coli | TBD |
The mechanism by which these compounds exert their antibacterial effects is often linked to their ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis. Computational studies using density functional theory (DFT) have indicated that the electronic properties of these compounds may facilitate binding to bacterial targets, thereby enhancing their efficacy .
Cytotoxicity and Selectivity
While investigating the biological activity of related benzamide derivatives, researchers have also assessed cytotoxicity against human cell lines. It was found that some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting potential applications in targeted cancer therapy .
Table 2: Cytotoxicity Profile
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (cervical) | 10 |
| Compound B | MCF-7 (breast) | 15 |
| 4-Cyano... | HeLa | TBD |
| 4-Cyano... | MCF-7 | TBD |
Case Study 1: Synthesis and Characterization
A recent study synthesized related compounds through green chemistry methods, emphasizing the importance of sustainable practices in drug development. The synthesized compounds were characterized using IR spectroscopy, NMR, and mass spectrometry, confirming their structural integrity .
Case Study 2: Computational Modeling
Another significant study utilized computational modeling to predict the interactions between the compound and various biological receptors. This approach has been instrumental in identifying potential therapeutic targets and optimizing lead compounds for enhanced biological activity .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-cyano-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride?
- Methodological Answer : The synthesis involves multi-step organic reactions, including coupling of benzamide derivatives with substituted thiazole moieties. Key parameters include:
- Temperature : 60–80°C for amide bond formation (avoiding decomposition of heat-sensitive groups) .
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
- Catalysts : Triethylamine (TEA) or 1-hydroxybenzotriazole (HOBt) improves coupling yields .
- Purification : Recrystallization from ethanol or chromatography (silica gel, eluent: chloroform/methanol) ensures >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., diethylaminoethyl protons at δ 2.5–3.5 ppm, aromatic protons in benzothiazole at δ 7.0–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 479.99 for C₂₂H₂₇ClN₄O₄S) .
- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer :
- Store at −20°C in airtight, light-resistant containers.
- Use desiccants (silica gel) to prevent hydrolysis of the amide or thiazole groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity (e.g., varying IC₅₀ values in kinase inhibition assays)?
- Methodological Answer :
- Assay Validation : Standardize protocols (e.g., ATP concentration, incubation time) to minimize inter-lab variability .
- Structural Confirmation : Re-analyze batch purity via HPLC; impurities like unreacted starting materials (e.g., 4-ethoxybenzothiazole) may skew results .
- Computational Docking : Compare binding modes in kinase targets (e.g., EGFR, BRAF) using AutoDock Vina to identify substituent-specific interactions .
Q. What strategies optimize the compound's bioavailability for in vivo neuropharmacology studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the diethylaminoethyl chain to enhance blood-brain barrier penetration .
- Formulation : Use nanoemulsions (lipid-based carriers, particle size <200 nm) to improve aqueous solubility .
- Metabolic Stability Testing : Incubate with liver microsomes; modify the 4-ethoxy group to 4-methoxy to reduce CYP450-mediated oxidation .
Q. How do electronic properties of substituents (e.g., cyano vs. nitro groups) influence target selectivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
